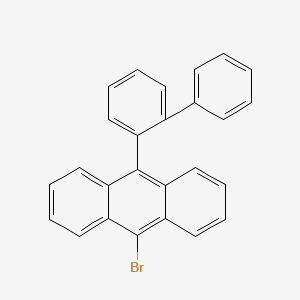

9-(2-Biphenylyl)-10-bromoanthracene

Descripción general

Descripción

9-(2-Biphenylyl)-10-bromoanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of an anthracene core substituted with a bromine atom at the 10th position and a biphenyl group at the 9th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Biphenylyl)-10-bromoanthracene typically involves the following steps:

Bromination of Anthracene: Anthracene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide to introduce a bromine atom at the 10th position.

Suzuki Coupling Reaction: The brominated anthracene is then subjected to a Suzuki coupling reaction with 2-biphenylboronic acid. This reaction is catalyzed by palladium complexes such as Pd(PPh3)4 in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

9-(2-Biphenylyl)-10-bromoanthracene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The anthracene core can be oxidized to form quinones or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

Substitution: Formation of 9-(2-Biphenylyl)-10-substituted anthracenes.

Oxidation: Formation of anthraquinones or other oxygenated derivatives.

Reduction: Formation of dihydro or tetrahydro derivatives of this compound.

Aplicaciones Científicas De Investigación

Organic Electronics

9-(2-Biphenylyl)-10-bromoanthracene plays a crucial role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). Its unique structure allows for enhanced charge transport and light emission properties.

- OLEDs : The compound's high thermal stability and favorable electronic properties make it suitable for use as an emissive layer in OLEDs. Studies indicate that its incorporation can lead to improved efficiency and color purity in light emission.

- Solar Cells : Research has shown that this compound can be used as a donor material in bulk heterojunction solar cells, where it contributes to better charge separation and increased photocurrent density.

Photodynamic Therapy

The compound exhibits significant photodynamic properties, making it a candidate for use in photodynamic therapy (PDT) against cancer cells.

- Case Study 1 : In vitro studies demonstrated that upon UV irradiation, this compound produced substantial amounts of singlet oxygen, which is critical for inducing cytotoxic effects in targeted cancer cells.

Fluorescent Probes

Due to its strong fluorescence properties, this compound is utilized as a fluorescent probe in biological imaging.

- Biological Imaging : The anthracene core allows for effective visualization of biological molecules in live cell imaging studies. Its ability to interact with specific biomolecules through non-covalent interactions enhances its utility in detecting cellular processes.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of various anthracene derivatives, including this compound, revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to increased oxidative stress leading to apoptosis.

Case Study 2: Photodynamic Properties

In a controlled experiment, the compound was subjected to UV irradiation, resulting in substantial singlet oxygen production measured via phosphorescence techniques. This property was leveraged in a model system for PDT against melanoma cells.

Mecanismo De Acción

The mechanism of action of 9-(2-Biphenylyl)-10-bromoanthracene in its various applications involves its ability to participate in electronic transitions and interactions with other molecules. The biphenyl and anthracene moieties contribute to its conjugated system, allowing it to absorb and emit light efficiently. In organic electronics, it acts as a charge carrier, while in photochemistry, it can undergo photoinduced electron transfer processes.

Comparación Con Compuestos Similares

Similar Compounds

9-(2-Biphenylyl)anthracene: Lacks the bromine atom, which affects its reactivity and electronic properties.

10-Bromoanthracene: Lacks the biphenyl group, resulting in different photophysical and chemical properties.

9-Phenylanthracene: Similar structure but with a phenyl group instead of a biphenyl group, leading to different steric and electronic effects.

Uniqueness

9-(2-Biphenylyl)-10-bromoanthracene is unique due to the presence of both the biphenyl group and the bromine atom, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in materials science and organic electronics.

Actividad Biológica

9-(2-Biphenylyl)-10-bromoanthracene is an organic compound belonging to the anthracene family, characterized by a bromine atom attached to its structure along with a biphenyl substituent. This compound has garnered attention in various fields, including biochemistry and materials science, due to its unique chemical properties and potential biological activities.

- Molecular Formula : C26H17Br

- Molecular Weight : 409.33 g/mol

- CAS Number : 400607-16-1

- IUPAC Name : 9-{[1,1'-biphenyl]-2-yl}-10-bromoanthracene

The biological activity of this compound primarily involves its interaction with various biomolecules. Its mechanism of action includes:

- Enzyme Interactions : This compound serves as a substrate for cytochrome P450 enzymes, which are crucial in the metabolism of xenobiotics. The interaction can lead to the formation of reactive intermediates that participate in oxidative stress responses and metabolic pathways.

- Cellular Effects : this compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can activate critical signaling pathways such as MAPK and NF-κB, influencing gene expression and cellular metabolism.

The compound exhibits significant biochemical properties:

- Oxidative Stress Induction : It can induce oxidative stress through ROS production, leading to potential cellular damage.

- DNA Interaction : It has been observed to bind to DNA, forming adducts that may interfere with replication and transcription processes .

Dosage Effects

Studies on animal models indicate that the biological effects of this compound vary with dosage:

- Low Doses : Induce mild oxidative stress and modulate enzyme activity without significant toxicity.

- High Doses : Can lead to more severe cellular damage and toxicity, emphasizing the importance of dosage in its biological effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Oxidative Stress Studies : Research indicates that anthracene derivatives can significantly influence oxidative stress markers in various cell types, suggesting that similar mechanisms may be at play with this compound.

- Toxicological Assessments : Toxicological evaluations show that halogenated anthracenes can exhibit mutagenic properties, raising concerns about their safety in biological systems. The bromine substitution in this compound may enhance or mitigate these effects depending on the context .

Research Applications

The compound has potential applications in several fields:

- Material Science : Due to its electronic properties, it is being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.

- Biological Research : Its ability to interact with cellular components makes it a candidate for studying oxidative stress and related pathways in cancer research .

Propiedades

IUPAC Name |

9-bromo-10-(2-phenylphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17Br/c27-26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANUBXRTTQXXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.